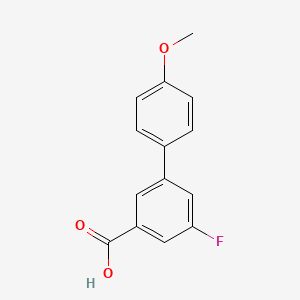

5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Descripción general

Descripción

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3. It is a derivative of benzoic acid, featuring a fluorine atom at the 5-position and a methoxy group at the 4-position of the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-3-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Esterification: Typically involves the use of an alcohol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Nucleophilic Aromatic Substitution: Substituted benzoic acids with different nucleophiles.

Esterification: Esters of this compound.

Reduction: 5-Fluoro-3-(4-methoxyphenyl)benzyl alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that 5-Fluoro-3-(4-methoxyphenyl)benzoic acid exhibits significant anti-inflammatory activity. It is part of a class of compounds that are being investigated for their ability to treat inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The compound's structure allows it to interact with biological targets involved in inflammation, potentially offering a safer alternative to traditional steroid-based anti-inflammatory drugs, which often come with severe side effects .

Inhibition of Lipoxygenases

Recent studies have highlighted the compound's role as an inhibitor of mammalian lipoxygenases (ALOX15), enzymes implicated in various inflammatory and cancer processes. The inhibition of these enzymes can lead to reduced inflammatory responses, making this compound a candidate for further development as an anti-inflammatory agent .

Synthetic Chemistry Applications

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for nucleophilic aromatic substitution reactions, making it versatile for creating more complex molecules used in drug development .

Precursor for Antimicrobial Agents

The compound can be transformed into derivatives that exhibit antimicrobial properties. For instance, modifications can yield hydrazides that are then utilized in the synthesis of oxadiazoles, which are known for their antibacterial activity .

Table: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom and methoxy group can enhance its binding affinity and specificity . The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-4-methoxybenzoic acid: Similar structure but with different substitution pattern.

4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

Methyl 4-fluoro-3-nitrobenzoate: Features a nitro group and ester functionality.

Uniqueness

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and binding properties. This makes it particularly valuable in the synthesis of compounds with tailored biological activities and material properties .

Actividad Biológica

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative with significant biological activity, particularly in medicinal chemistry and drug development. This compound has been explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 273.27 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom and methoxy group enhances the compound's lipophilicity and biological activity, making it a valuable candidate in pharmaceutical applications.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a study on fluorinated derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanisms often involve apoptosis induction and modulation of key proteins involved in cell survival pathways, such as Bcl-2 and Bax .

Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on enzymes like tyrosinase, which is crucial in melanogenesis. The compound's inhibition profile suggests potential applications in treating hyperpigmentation disorders. The IC values for related compounds indicate competitive inhibition, with varying degrees of efficacy depending on structural modifications .

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound have been evaluated through various studies. The compound shows favorable absorption characteristics and metabolic stability, which are essential for its therapeutic efficacy. Studies indicate that the compound undergoes metabolic transformations that yield active metabolites contributing to its biological effects .

Case Studies

- Antitumor Efficacy : In a rat model of hepatocellular carcinoma, treatment with derivatives of this compound resulted in significantly smaller tumor sizes compared to controls. The treatment also led to increased apoptotic activity within tumor tissues, highlighting the compound's potential as an antitumor agent .

- Tyrosinase Inhibition : A series of experiments demonstrated that this compound derivatives effectively inhibited tyrosinase activity in vitro. The results showed a dose-dependent relationship, with certain structural modifications enhancing inhibitory potency .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

3-fluoro-5-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVPQPRHGUBPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689171 | |

| Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-69-8 | |

| Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.